(3R,4S)-3,4-Dimethylpiperidin-4-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of pharmaceuticals and other bioactive molecules. simsonpharma.comresearchgate.net Its prevalence is due to a combination of factors, including its ability to engage in various biological interactions and its favorable physicochemical properties, which can enhance the drug-like characteristics of a molecule. nih.govnih.govchemicalbook.com The introduction of substituents onto the piperidine ring allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. nih.govnih.gov
Overview of Stereocenter-Rich Piperidinols as Chiral Building Blocks
Piperidinols that are rich in stereocenters are particularly valuable as chiral building blocks. These molecules provide a rigid framework with well-defined spatial arrangements of functional groups, which is crucial for stereoselective synthesis. The hydroxyl group of a piperidinol can act as a handle for further chemical transformations, while the stereocenters on the piperidine ring guide the stereochemical outcome of subsequent reactions. This control over the three-dimensional structure is paramount in the synthesis of enantiomerically pure compounds, which is often a requirement for therapeutic efficacy and safety.
Specific Focus on (3R,4S)-3,4-Dimethylpiperidin-4-ol as a Key Chiral Motif
This compound is a specific stereoisomer of 3,4-dimethylpiperidin-4-ol that features a cis relationship between the methyl group at the 3-position and the hydroxyl group at the 4-position. This particular arrangement of substituents creates a distinct three-dimensional shape, making it a unique chiral motif for asymmetric synthesis. The defined stereochemistry at the C3 and C4 positions can influence the conformation of the piperidine ring and, consequently, the orientation of substituents in molecules derived from this building block.
Scope and Relevance of Academic Research on the Compound
While the broader class of chiral piperidines has been extensively studied, detailed academic research focusing specifically on the synthesis, characterization, and application of this compound is limited in publicly available literature. Stereoselective synthetic routes to cis-3,4-disubstituted piperidines have been developed, providing potential pathways to access this specific stereoisomer. However, comprehensive studies detailing its specific properties and applications as a chiral building block are not widely reported. The potential utility of this compound can be inferred from research on analogous structures, such as the trans-isomer, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, which has been identified as a component of potent and selective opioid receptor antagonists. This highlights the potential for stereoisomers of 3,4-dimethylpiperidin-4-ol to serve as key intermediates in the development of novel therapeutic agents.
Detailed Research Findings
Comprehensive experimental data, including detailed synthesis procedures and characterization data for this compound, are not extensively documented in peer-reviewed journals. Chemical compound suppliers may possess internal data, but this is not typically published in the academic domain. The following table summarizes the kind of physicochemical properties that would be determined for such a compound.
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Stereochemistry | (3R,4S) |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in polar organic solvents |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3R,4S)-3,4-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
HWLFFLCRXODCCY-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CNCC[C@]1(C)O |
Canonical SMILES |
CC1CNCCC1(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3r,4s 3,4 Dimethylpiperidin 4 Ol
Diastereoselective and Enantioselective Synthesis Approaches
Achieving the specific (3R,4S) configuration requires methods that can precisely control the three-dimensional arrangement of atoms during a chemical transformation. Asymmetric synthesis, which utilizes chiral catalysts, auxiliaries, or enzymes, is the cornerstone of producing enantiomerically pure compounds.
Asymmetric catalysis offers an elegant and atom-economical route to chiral piperidines. This approach involves a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For a target like (3R,4S)-3,4-Dimethylpiperidin-4-ol, a key strategy could involve the asymmetric reduction of a tetrahydropyridine (B1245486) precursor or an asymmetric addition to a dihydropyridine.
For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can be used to functionalize dihydropyridines at the 3-position. acs.org A subsequent reduction step can then furnish the saturated piperidine (B6355638) ring. The enantioselectivity is controlled by a chiral phosphine (B1218219) ligand complexed to the metal center. While not specifically documented for the target molecule, this methodology provides a framework for its potential synthesis from a pyridine-derived substrate.
Another powerful method is the catalytic asymmetric deprotonation followed by a ring expansion of a smaller N-heterocycle, such as N-Boc pyrrolidine, which can provide access to various stereoisomers of β-hydroxy piperidines. nih.gov
Table 1: Representative Asymmetric Catalytic Approaches for Piperidine Synthesis
| Precursor Type | Catalytic System | Key Transformation | Typical ee (%) |
|---|---|---|---|
| Dihydropyridine | Rh / Chiral Phosphine Ligand | Asymmetric Carbometalation | >95 |
| N-Boc Pyrrolidine | s-BuLi / (-)-Sparteine (B7772259) | Asymmetric Deprotonation-Ring Expansion | >90 |
Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. This method is robust and reliable, though less atom-economical than asymmetric catalysis. For the synthesis of this compound, a chiral auxiliary could be employed in a conjugate addition or an alkylation reaction to set the C3 and C4 stereocenters.
One established approach uses carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. cdnsciencepub.com This auxiliary can control the stereochemical outcome of a domino Mannich–Michael reaction to produce dehydropiperidinones with high diastereoselectivity. Subsequent functionalization and removal of the auxiliary would yield the chiral piperidine core. cdnsciencepub.com Another strategy involves using chiral amines to induce stereoselectivity in condensation reactions, which, after a protecting group strategy, can yield enantiopure piperidines with complete retention of chirality. rsc.org
Enzymes offer unparalleled selectivity under mild conditions, making them powerful tools for asymmetric synthesis. rsc.orgnih.gov Lipases and reductases are commonly used for the synthesis of chiral piperidinols. For a target like this compound, a prochiral 3,4-dimethyl-4-piperidinone precursor could be subjected to a stereoselective reduction using a suitable ketoreductase or whole-cell system like baker's yeast. rsc.org
Recent advances have combined biocatalysis with other synthetic methods. For example, enzymes can perform C-H oxidation on simple piperidine precursors to introduce hydroxyl groups stereoselectively. chemistryviews.orgnews-medical.netmedhealthreview.com These hydroxylated intermediates can then be further functionalized. chemistryviews.orgnews-medical.netmedhealthreview.com Lipase B from Candida antarctica (CAL-B) is a versatile biocatalyst used for resolving piperidine intermediates via enantioselective acylation or hydrolysis. rsc.orgmdpi.com
Table 2: Examples of Biocatalytic Methods in Piperidine Synthesis
| Enzyme Type | Reaction | Substrate | Outcome | Ref. |
|---|---|---|---|---|
| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Prochiral Piperidinone | Enantioenriched Piperidinol | rsc.org |
| Imine Reductase (IRED) | Asymmetric Imine Reduction | Cyclic Iminium Ion | Chiral Piperidine | nih.gov |
| Lipase (e.g., CAL-B) | Enantioselective Acylation | Racemic Piperidinol | Kinetic Resolution | mdpi.com |
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org While the maximum theoretical yield for the desired enantiomer is 50%, this technique can be highly effective for producing enantiopure material, especially in early-stage research. nih.gov
For a mixture of stereoisomers of 3,4-dimethylpiperidin-4-ol, an enzyme-catalyzed acylation could selectively acylate one isomer, allowing for the separation of the acylated product from the unreacted alcohol. nih.govnih.govyoutube.com For example, a chiral hydroxamic acid, used catalytically, has been shown to be a highly enantioselective acylating agent for the kinetic resolution of disubstituted piperidines. nih.gov Another approach involves deprotonation with a chiral base like (-)-sparteine in complex with n-BuLi, which can selectively deprotonate one enantiomer of an N-Boc protected piperidine, allowing for its functionalization and separation. whiterose.ac.uk
Ring-Closing Reactions for Piperidine Core Formation
The formation of the piperidine ring itself is a critical step in the synthesis. Intramolecular reactions are particularly powerful for this purpose, as they can be designed to control the stereochemical outcome of the newly formed ring.
Intramolecular cyclization reactions form the piperidine ring from a suitably functionalized acyclic precursor. The stereochemistry of the substituents on the acyclic chain can direct the formation of specific diastereomers of the cyclic product.
Prins and carbonyl-ene cyclizations are effective methods for synthesizing 3,4-disubstituted piperidines. birmingham.ac.uknih.gov For instance, the cyclization of an unsaturated amino aldehyde can be catalyzed by either a Brønsted or Lewis acid. By carefully choosing the catalyst and reaction conditions (e.g., temperature), it is possible to switch between kinetic and thermodynamic control, yielding either cis or trans 3,4-disubstituted piperidines, respectively. birmingham.ac.uknih.gov To achieve the (3R,4S) configuration, which is a trans relationship between the methyl group and the hydroxyl-bearing carbon, a thermodynamically controlled cyclization of a precursor like an N-protected 5-amino-4-methylhept-1-en-3-one could be envisioned.
Table 3: Comparison of Cyclization Conditions for 3,4-Disubstituted Piperidines
| Reaction Type | Catalyst | Temperature | Typical Diastereomeric Outcome | Ref. |
|---|---|---|---|---|
| Prins Cyclization | Conc. HCl | Low | cis (Kinetic) | nih.gov |
Multicomponent Reactions Incorporating Piperidine Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product containing substantial portions of all starting materials. frontiersin.org This approach offers significant advantages, including operational simplicity, reduced waste, and the rapid generation of molecular complexity, making it a powerful tool for creating diverse libraries of compounds for drug discovery. frontiersin.orgnih.gov For the synthesis of highly substituted piperidines, MCRs can assemble the core heterocyclic scaffold in a convergent manner.
Several types of MCRs are applicable to the synthesis of piperidine frameworks. These reactions often proceed through the formation of intermediate species like imines or enamines, which then undergo subsequent cyclization steps. nih.gov For instance, an aza-Diels-Alder reaction, a type of [4+2] cycloaddition, can be employed where an imine (dienophile) reacts with a diene to form a tetrahydropyridine ring, which can be subsequently reduced to the corresponding piperidine.
Another relevant strategy is the Petasis three-component reaction, also known as the boronic acid Mannich reaction, which involves the coupling of an amine, an aldehyde, and a boronic acid. nih.gov While not directly forming the piperidine ring in one step, this reaction is invaluable for creating complex amino alcohol precursors that can be elaborated and cyclized to yield the desired piperidine structure. Similarly, Mannich-type reactions involving an aldehyde, an amine, and a carbon acid can be sequenced with cyclization steps to build the piperidine scaffold. nih.gov The strategic selection of starting materials in these MCRs is crucial for introducing the necessary handles for subsequent installation of the methyl and hydroxyl groups.
| Reaction Type | Components | Potential Application to Piperidine Synthesis |
| Aza-Diels-Alder | Diene, Amine, Aldehyde | Direct formation of a tetrahydropyridine ring, a direct precursor to piperidine. |
| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Synthesis of functionalized amino alcohols suitable for subsequent cyclization into piperidines. nih.gov |
| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | Formation of γ-amino ketones or related structures that can undergo intramolecular cyclization to form piperidines. nih.gov |
| Hantzsch Reaction | Aldehyde, 2 equiv. β-ketoester, Ammonia | Synthesis of dihydropyridines, which can be reduced and modified to yield target piperidines. |
Strategic Introduction of Methyl and Hydroxyl Functionalities
The primary challenge in synthesizing this compound lies in the precise and predictable installation of the two methyl groups and one hydroxyl group with the correct relative and absolute stereochemistry at the C3 and C4 positions.
Stereocontrolled Methylation Reactions
Achieving the (3R,4S) configuration requires careful planning of methylation steps. One common strategy involves the use of a pre-existing piperidone scaffold. For instance, starting with an N-protected 3-methylpiperidin-4-one, the second methyl group can be introduced at the C4 position. The stereochemical outcome of this alkylation is influenced by the existing stereocenter at C3. The enolate of the piperidone can be formed and subsequently alkylated with an electrophilic methyl source (e.g., methyl iodide). The stereoselectivity of this addition (axial vs. equatorial attack) depends heavily on steric hindrance and the reaction conditions.
Alternatively, conjugate addition of a methyl organocuprate to an N-protected 3-methyl-1,2,5,6-tetrahydropyridin-4-one could establish the C4-methyl group. The stereochemistry would be directed by the existing C3-methyl substituent. Another advanced approach involves the stereoselective methylation of a derivative, such as a metalloenamine, where deprotonation and subsequent alkylation can proceed with high regio- and stereospecificity. This has been demonstrated in the synthesis of the related (3R,4R) isomer, highlighting the power of substrate control. researchgate.net
Regioselective Hydroxylation and Oxidation Methods
With the dimethyl framework in place, the C4-hydroxyl group must be introduced. If the synthesis proceeds through a 3,4-dimethylpiperidin-4-one intermediate, the task becomes a stereoselective reduction of the ketone. The choice of reducing agent is critical for controlling the stereochemistry of the resulting alcohol. Bulky reducing agents, such as L-Selectride®, typically favor axial attack on the carbonyl, leading to an equatorial hydroxyl group, while smaller reagents like sodium borohydride (B1222165) may give mixtures of isomers. The pre-existing stereocenters at C3 and C4 (from the two methyl groups) will strongly influence the facial selectivity of the carbonyl reduction.
Direct C-H hydroxylation offers a more modern and atom-economical approach. Biocatalytic methods, using specifically engineered enzymes like hydroxylases, can achieve remarkable levels of regio- and stereoselectivity on complex molecules. chemistryviews.org Enzymes such as proline hydroxylases have been used to functionalize piperidine rings. chemistryviews.org A hypothetical enzymatic hydroxylation of a (3R)-3,4-dimethylpiperidine precursor could potentially install the hydroxyl group at C4 with the desired (S) configuration. Furthermore, regioselective oxidation of specific piperidine derivatives can be used to generate intermediates for hydroxylation. acs.org
Precursor and Starting Material Derivations
Synthesis from Acyclic Precursors
Constructing the piperidine ring from a linear, acyclic molecule is a versatile strategy that allows for the early introduction of stereocenters. A plausible acyclic precursor for this compound would be a 6-amino-3,4-dimethyl-3-hydroxyhexane derivative, with appropriate protecting groups. The key step is the intramolecular cyclization to form the six-membered ring.
Several methods are available for this transformation:
Reductive Amination: An amino ketone or amino aldehyde can undergo intramolecular cyclization via reductive amination to form the piperidine ring. The stereochemical outcome of the cyclization is often controlled by the pre-existing stereocenters in the acyclic chain.
Intramolecular Hydroamination: The direct addition of an N-H bond across a carbon-carbon double bond within the same molecule, often catalyzed by transition metals, can efficiently form the piperidine ring. organic-chemistry.org
Radical Cyclization: Radical-mediated cyclizations provide another avenue for ring formation, particularly for constructing highly substituted systems. nih.gov
| Cyclization Method | Acyclic Precursor Type | Key Features |
| Reductive Amination | Amino-ketone or Amino-aldehyde | Utilizes common reducing agents; stereocontrol can be achieved through substrate or reagent control. |
| Intramolecular Hydroamination | Amino-alkene | Atom-economical; often requires a metal catalyst (e.g., Rh, Pd). organic-chemistry.org |
| N-Heterocyclization | Amino-diol | Can be catalyzed by complexes (e.g., Iridium) to form cyclic amines from primary amines and diols. organic-chemistry.org |
| Radical Cyclization | Unsaturated amine with a radical initiator | Tolerant of various functional groups; can form complex ring systems. nih.gov |
Transformations from Related Piperidine Derivatives
Modifying simpler, more readily available cyclic precursors is a common and powerful approach. A highly logical starting material for this synthesis would be 3,4-dimethylpyridine.
The transformation would proceed via the following key steps:
Hydrogenation of the Pyridine (B92270) Ring: The aromatic pyridine ring can be reduced to a piperidine. This hydrogenation can be achieved using various catalysts, and the choice of catalyst and conditions can influence the stereochemical outcome of the resulting dimethylpiperidine. wikipedia.org Catalytic hydrogenation over platinum or rhodium often leads to the cis isomer as the major product. organic-chemistry.org Achieving the desired trans relationship between the methyl groups might require specific catalytic systems or subsequent isomerization.
Functionalization: Once the 3,4-dimethylpiperidine (B1368319) scaffold is obtained, further functionalization, such as the regioselective hydroxylation at C4 as described in section 2.3.2, would be necessary.
An alternative strategy involves starting from a piperidin-4-one derivative. The synthesis of a key intermediate for the drug Alvimopan, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, starts from 1,3-dimethyl-4-piperidinone. researchgate.net A similar pathway could be envisioned for the target compound, involving sequential and stereocontrolled methylations and reductions on a piperidone ring. The functionalization of piperidines through rhodium-catalyzed C-H insertion or cyclopropanation also represents a viable, albeit complex, strategy for introducing the required substituents. nih.govnih.gov
| Precursor | Transformation | Catalyst/Reagent Examples | Resulting Intermediate |
| 3,4-Dimethylpyridine | Catalytic Hydrogenation | H₂, Rh/C, PtO₂, RuCl₃ | Mixture of cis- and trans-3,4-Dimethylpiperidine organic-chemistry.orgwikipedia.org |
| N-Boc-3-methylpiperidin-4-one | Diastereoselective Methylation | LDA, MeI | N-Boc-3,4-dimethylpiperidin-4-one |
| N-Boc-3,4-dimethylpiperidin-4-one | Stereoselective Reduction | L-Selectride®, NaBH₄ | N-Boc-3,4-dimethylpiperidin-4-ol |
Protective Group Chemistry in this compound Synthesis
A plausible and efficient strategy for the stereoselective synthesis of the (3R,4S) isomer involves the use of a Boc (tert-butoxycarbonyl) protecting group. This approach is informed by methodologies developed for structurally related 3-substituted-4-hydroxypiperidines. The Boc group is favored due to its stability under a range of reaction conditions and its facile removal under mildly acidic conditions, which preserves the integrity of the target molecule.
A key intermediate in a potential synthetic route is a tetrahydropyridine derivative. The synthesis of such an intermediate often starts from a suitably protected piperidone. For instance, N-Boc-3-methyl-4-piperidone can be envisaged as a starting material. The stereochemistry at the C3 and C4 positions is then introduced through a series of stereocontrolled reactions.
One effective method for establishing the desired (3R,4S) stereochemistry involves the formation of a metalloenamine from a protected 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine intermediate. nih.gov While some syntheses of similar structures utilize a permanent N-methyl group, the use of a removable protecting group like Boc allows for further functionalization of the nitrogen atom in the final product, a common requirement in drug discovery.
The introduction of the Boc group is typically achieved by treating the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The removal of the Boc group is cleanly effected by treatment with acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).
Another common protecting group employed in piperidine synthesis is the benzyl (B1604629) (Bn) group. The benzyl group is typically introduced by reacting the secondary amine with benzyl bromide in the presence of a base. A significant advantage of the benzyl group is its stability to a wide range of reagents. Its removal is most commonly achieved through catalytic hydrogenation, a reaction that is generally mild and high-yielding.
The strategic selection between protecting groups like Boc and Bn depends on the planned synthetic route and the compatibility of the protecting group with the reagents and conditions used in subsequent steps.
Below is a data table summarizing the use of common protecting groups in the synthesis of piperidine derivatives, which is applicable to the synthesis of this compound.
| Protecting Group | Substrate Functional Group | Protection Reagent | Deprotection Conditions |
| Boc | Amine (Piperidine Nitrogen) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, DMAP) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Cbz | Amine (Piperidine Nitrogen) | Benzyl chloroformate (Cbz-Cl), Base | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| Benzyl (Bn) | Amine (Piperidine Nitrogen) | Benzyl bromide (BnBr), Base | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
The careful orchestration of protecting group manipulations is, therefore, not merely a technical necessity but a central element of the synthetic strategy, enabling the efficient and stereoselective construction of the complex and valuable molecule, this compound.
Stereochemical Characterization and Conformational Analysis
Absolute Configuration Assignment Methodologies
Determining the absolute configuration of a chiral molecule like (3R,4S)-3,4-Dimethylpiperidin-4-ol is fundamental. Several advanced analytical techniques are employed for this purpose.
Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. tcichemicals.comyoutube.com
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. tcichemicals.com This technique is highly sensitive to the molecule's three-dimensional structure, including the stereochemistry at chiral centers. simsonpharma.comnih.gov For a molecule such as this compound, the experimental VCD spectrum is compared with spectra predicted by ab initio quantum mechanical calculations (often using Density Functional Theory, DFT) for both the (3R,4S) and (3S,4R) enantiomers. A match between the experimental and a calculated spectrum allows for unambiguous assignment of the absolute configuration. tcichemicals.comscbt.com This approach has been successfully applied to various complex chiral molecules, including those containing piperidine (B6355638) rings. nih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of circularly polarized light associated with electronic transitions. mdpi.com The resulting ECD spectrum, characterized by positive or negative Cotton effects, serves as a fingerprint for a specific enantiomer. mdpi.com As with VCD, the experimental ECD spectrum of a piperidine derivative can be compared with theoretical calculations to determine its absolute configuration. znaturforsch.com The method is particularly useful for molecules containing chromophores, such as the phenyl group in related compounds like 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine. nih.govlookchem.com
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, provided a suitable single crystal can be grown. nih.govwikipedia.org
When crystallographic or chiroptical methods are not feasible, the absolute configuration can often be determined by chemical derivatization followed by Nuclear Magnetic Resonance (NMR) spectroscopy. This involves reacting the analyte—in this case, the alcohol and secondary amine functionalities of this compound—with a chiral derivatizing agent (CDA) of known absolute configuration.
A common example of a CDA is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid. The reaction forms two diastereomeric esters (or amides). Because diastereomers have different physical properties, their NMR spectra will differ. mdpi.com By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center in the ¹H NMR spectrum, the absolute configuration of the original alcohol or amine can be assigned based on established empirical models. This method is a robust alternative for determining stereochemistry in solution.
Conformational Preferences and Dynamics of the Piperidine Ring
High-resolution NMR spectroscopy is a primary tool for studying the conformational dynamics of piperidine derivatives in solution. nih.gov The chair conformation of the piperidine ring in this compound is the most energetically favorable. In this conformation, substituents at each carbon can be in either an axial or an equatorial position.
The relative orientation of protons on the ring can be determined by analyzing the coupling constants (J-values) in the ¹H NMR spectrum. For instance, a large coupling constant (typically 10–13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants (2–5 Hz) are observed for axial-equatorial or diequatorial relationships. rsc.org This analysis allows for the determination of the preferred chair conformation and the orientation of the substituents. For 3,4-disubstituted piperidines, the molecule will exist in a conformational equilibrium between two chair forms, and the predominant conformer can be identified through detailed NMR studies. nih.govrsc.org
Table 1: Representative ¹H NMR Data for a Substituted Piperidine Ring in a Chair Conformation This table illustrates typical coupling constants used to infer substituent orientation. Actual values for the target compound may vary.
| Proton Interaction | Typical J-value (Hz) | Implied Relationship |
|---|---|---|
| Hax-H'ax (vicinal) | 10 - 13 | Diaxial |
| Hax-H'eq (vicinal) | 2 - 5 | Axial-Equatorial |
| Heq-H'eq (vicinal) | 2 - 5 | Diequatorial |
| Hax-Heq (geminal) | 12 - 15 | Geminal |
The position of the conformational equilibrium between the two possible chair forms is governed by the steric and electronic effects of the substituents. Generally, substituents prefer to occupy the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.
In this compound, the piperidine ring has a methyl group at C3, and both a methyl and a hydroxyl group at the C4 quaternary center. The conformational preference will be dictated by minimizing steric strain. The free energy difference (A-value) quantifies the preference of a substituent for the equatorial position. For a methyl group, this value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial orientation.
For this compound, the key equilibrium is between two chair conformers.
Conformer A: The C3-methyl group is in an axial position, and the C4-substituents are fixed.
Conformer B: The C3-methyl group is in an equatorial position.
Due to the large steric demand of a methyl group, the equilibrium will strongly favor the conformer where the C3-methyl group occupies the equatorial position. This minimizes destabilizing 1,3-diaxial interactions with the axial protons at C2 and C6. The substituents at the C4 quaternary center will also influence the ring geometry, but the dominant factor in the chair equilibrium is typically the preference of the C3-substituent.
Table 2: Common Substituent A-Values (Conformational Free Energy) Illustrates the energetic cost of placing a substituent in the axial position on a cyclohexane (B81311) ring, which is analogous to the piperidine ring.
| Substituent | A-Value (kcal/mol) | Preference for Equatorial Position |
|---|---|---|
| -OH | 0.9 - 1.0 | Strong |
| -CH₃ | 1.7 | Very Strong |
| -CN | 0.2 | Weak |
| -F | 0.25 | Weak |
Diastereomeric and Enantiomeric Purity Assessment Techniques
The presence of two chiral centers at positions 3 and 4 in 3,4-Dimethylpiperidin-4-ol gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4S) and (3S,4R) pair are enantiomers of each other, as are the (3R,4R) and (3S,4S) pair. The relationship between the '(3R,4S)' and '(3R,4R)' isomers is diastereomeric. The accurate determination of the purity of a specific stereoisomer, such as this compound, is critical and is achieved through a combination of sophisticated analytical methods.
Advanced Chromatographic Methods (e.g., Chiral HPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating stereoisomers. For the analysis of non-chromophoric and polar compounds like piperidinols, derivatization is often a necessary prerequisite for successful separation and detection.
Chiral High-Performance Liquid Chromatography (HPLC): The separation of enantiomers and diastereomers of piperidine derivatives can be effectively achieved using chiral stationary phases (CSPs). Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have demonstrated complementary resolution capabilities for racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the compound of interest. The polarity of substituents has been shown to significantly influence the resolving power of these columns. nih.gov
For the separation of diastereomers, normal-phase HPLC on silica (B1680970) gel can be employed, often after derivatization with a chiral resolving agent. researchgate.net While specific HPLC methods for this compound are not extensively documented in publicly available literature, the general approach would involve the formation of diastereomeric esters or urethanes, followed by separation on a standard silica column. The choice of derivatizing agent is crucial for achieving optimal separation.
A common strategy involves coupling achiral and chiral columns with a switching valve. This allows for the initial separation of geometric isomers on an achiral column, followed by the transfer of the target isomer to a chiral column for enantiomeric resolution. dss.go.th
Chiral Gas Chromatography (GC): Chiral GC is another valuable tool for the analysis of volatile stereoisomers. Similar to HPLC, derivatization is typically required for piperidinol compounds to increase their volatility and improve chromatographic performance. Common derivatization strategies for amino alcohols include acylation or silylation. The use of chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, allows for the separation of enantiomers. While specific GC methods for this compound are not readily found, methods developed for other cyclic amino alcohols can be adapted. nih.govpharmaffiliates.com
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Derivatization | Detection | Application |
| Chiral HPLC | Cellulose-based (e.g., Chiralcel OD, Chiralcel OJ) | Hexane/Isopropanol mixtures | Often not required for phenyl-substituted analogs | UV | Resolution of racemic 1,3-dimethyl-4-phenylpiperidines nih.gov |
| HPLC | Silica Gel | Varies (e.g., Hexane/Ethyl Acetate) | Chiral derivatizing agent | UV/MS | Separation of diastereomers researchgate.net |
| Chiral GC | Cyclodextrin-based capillary column | Helium | Acylation/Silylation | MS/FID | Enantiomeric separation of volatile amino alcohols nih.govpharmaffiliates.com |
Nuclear Magnetic Resonance (NMR) for Stereochemical Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of organic molecules. It provides detailed information about the connectivity of atoms and their spatial relationships, which is crucial for distinguishing between diastereomers and assessing their purity.
For 3,4-disubstituted piperidines, the chair conformation is generally the most stable. The relative orientation of the substituents (axial or equatorial) can be determined by analyzing the coupling constants (J-values) between adjacent protons in the 1H NMR spectrum. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. columbia.edugovinfo.gov
In the case of this compound, the relative stereochemistry can be assigned based on the coupling patterns of the ring protons. The synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols has been described, and the configurations and preferred conformations were assigned based on the 1H NMR characteristics of the H-4 methine proton and the 4-hydroxyl group. nih.gov
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for determining the through-space proximity of protons. columbia.edu These experiments can unambiguously establish the relative stereochemistry of substituents on the piperidine ring. For example, a NOE correlation between the methyl group at C3 and the proton at C4 would provide strong evidence for their cis relationship.
| NMR Technique | Information Obtained | Relevance to this compound |
| 1H NMR (Coupling Constants) | Dihedral angles between protons, indicating relative stereochemistry (axial/equatorial) | Determination of the cis or trans relationship of the methyl and hydroxyl groups. nih.gov |
| 13C NMR | Chemical shifts indicative of the steric environment of each carbon atom | Confirmation of the overall structure and substitution pattern. |
| NOESY/ROESY | Through-space correlations between protons | Unambiguous assignment of the relative stereochemistry of the methyl groups and the hydroxyl group. columbia.edu |
Polarimetry and Optical Rotation Studies
Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. govinfo.gov
A pure enantiomer will rotate plane-polarized light in one direction (dextrorotatory, (+) or levorotatory, (-)), while its enantiomer will rotate the light by an equal magnitude in the opposite direction. A racemic mixture (an equal mixture of both enantiomers) is optically inactive. Therefore, polarimetry can be used to determine the enantiomeric purity of a sample.
While the synthesis of various stereoisomers of substituted piperidines has been reported, specific optical rotation values for this compound are not found in the surveyed literature. However, for structurally related compounds, such as piperidine nucleoside analogues, specific rotation values have been measured and reported. For example, a synthesized piperidine nucleoside hydrochloride salt exhibited a specific rotation of [α]25D + 2.8 (c 0.14, H2O). columbia.edu The determination of the specific rotation for enantiomerically pure this compound would require its synthesis and isolation in a pure form, followed by measurement under defined conditions.
| Compound | Specific Rotation [α] | Conditions |
| Piperidine nucleoside hydrochloride | +2.8 | c 0.14, H2O, 25°C, D-line columbia.edu |
| This compound | Not reported | - |
Chemical Reactivity and Functional Group Transformations
Reactions at the Hydroxyl Group
The tertiary nature of the hydroxyl group in (3R,4S)-3,4-Dimethylpiperidin-4-ol significantly influences its reactivity, primarily due to steric hindrance around the carbinol carbon.
Esterification: The formation of esters from tertiary alcohols like this compound is generally challenging under standard Fischer esterification conditions (carboxylic acid with a strong acid catalyst). The steric bulk surrounding the tertiary hydroxyl group impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. quora.comreddit.com More forcing conditions can lead to dehydration as a competing side reaction.
To achieve esterification, more reactive acylating agents are typically required. The use of acid chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) can facilitate the reaction. These reagents provide a more electrophilic carbon center for the sterically hindered alcohol to attack.
Table 1: Representative Esterification Reactions of Tertiary Alcohols
| Acylating Agent | Catalyst/Base | Typical Conditions | Product | Notes |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine (B92270) | 0 °C to room temp. | Acetate Ester | The reaction is generally faster and more efficient than Fischer esterification for tertiary alcohols. |
| Acetic Anhydride | DMAP (cat.), Et3N | Room temp. | Acetate Ester | DMAP is a highly effective acylation catalyst. |
Etherification: The synthesis of ethers from this compound is also subject to steric and electronic constraints. Acid-catalyzed etherification involving two alcohol molecules is generally not a viable method for tertiary alcohols due to the propensity for carbocation formation and subsequent elimination. youtube.commasterorganicchemistry.com
However, Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, can be a more suitable approach. The tertiary alcohol can be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile can then react with an unhindered alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether. It is crucial to use a primary alkyl halide to avoid elimination reactions.
Table 2: Expected Products of Etherification of this compound
| Reagents | Conditions | Product | Reaction Type |
|---|---|---|---|
| 1. NaH2. CH3I | THF, 0 °C to room temp. | (3R,4S)-4-Methoxy-3,4-dimethylpiperidine | Williamson Ether Synthesis |
The oxidation of tertiary alcohols is not possible under standard conditions that typically oxidize primary and secondary alcohols (e.g., chromic acid, PCC, PDC). This is because there is no hydrogen atom on the carbinol carbon that can be removed during the oxidation process. quora.com
For oxidation to occur, conditions that promote carbon-carbon bond cleavage are necessary. Such reactions are generally harsh and may lead to the degradation of the piperidine (B6355638) ring. Therefore, the direct oxidation of the tertiary hydroxyl group in this compound to a ketone is not a feasible transformation.
Under strongly acidic conditions and with heat, the tertiary hydroxyl group of this compound can undergo elimination to form an alkene. google.com The reaction proceeds via a carbocation intermediate. Protonation of the hydroxyl group makes it a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C4 position. A base (such as water or the conjugate base of the acid catalyst) can then abstract a proton from an adjacent carbon (C3 or C5) to form a double bond.
Given the substitution pattern, two potential alkene products could be formed: 3-methyl-4-methylenepiperidine and 3,4-dimethyl-1,2,3,6-tetrahydropyridine. The regioselectivity of the elimination would be governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), depending on the reaction conditions and the steric environment.
Nucleophilic substitution at a tertiary carbon center is generally difficult via an SN2 mechanism due to steric hindrance. nih.gov Reactions proceeding through an SN1 mechanism are more plausible, especially with good leaving groups and under conditions that favor carbocation formation. libretexts.orglibretexts.org
To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation with a strong acid, followed by reaction with a nucleophile. For instance, reaction with concentrated hydrohalic acids (e.g., HBr, HCl) can lead to the formation of the corresponding 4-halo-3,4-dimethylpiperidine. libretexts.orglibretexts.org The reaction would proceed through the formation of a tertiary carbocation, which is then attacked by the halide ion.
Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. libretexts.org However, the subsequent substitution of these tertiary sulfonates can be complex and may be accompanied by elimination reactions.
Reactions at the Piperidine Nitrogen Atom
The secondary amine in the piperidine ring of this compound is a nucleophilic center and can readily undergo a variety of reactions.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates. This is a standard nucleophilic substitution reaction where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent. The reaction is often carried out in the presence of a base to neutralize the acid generated. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method for N-alkylation.
Table 3: Examples of N-Alkylation Reactions
| Alkylating Agent | Reducing Agent/Base | Product |
|---|---|---|
| Methyl Iodide | K2CO3 | (3R,4S)-1,3,4-Trimethylpiperidin-4-ol |
| Benzyl (B1604629) Bromide | K2CO3 | (3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-ol |
N-Acylation: The piperidine nitrogen can be readily acylated by reacting it with acid chlorides, acid anhydrides, or activated esters. These reactions are typically fast and high-yielding. A base, such as triethylamine or pyridine, is often added to scavenge the acidic byproduct. The resulting N-acyl derivatives are amides.
Table 4: Examples of N-Acylation Reactions
| Acylating Agent | Base | Product |
|---|---|---|
| Acetyl Chloride | Triethylamine | (3R,4S)-1-Acetyl-3,4-dimethylpiperidin-4-ol |
| Benzoyl Chloride | Pyridine | (3R,4S)-1-Benzoyl-3,4-dimethylpiperidin-4-ol |
Formation of N-Heterocycles and Related Scaffolds
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a hydroxyl group, provides a strategic advantage for the construction of fused N-heterocyclic systems. Intramolecular cyclization reactions can be initiated by activating the hydroxyl group, converting it into a suitable leaving group. For instance, treatment with an acid catalyst can promote the formation of a cyclic ether, although such reactions can be competitive with dehydration.
A more controlled approach involves a two-step process where the hydroxyl group is first converted to a better leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the piperidine nitrogen would lead to the formation of a bicyclic aziridinium ion intermediate. This strained intermediate can then be opened by a nucleophile to yield a variety of substituted piperidines. While this does not directly form a new heterocyclic ring fused to the piperidine, it is a key transformation of the piperidine scaffold.
Furthermore, the secondary amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the piperidine core. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine or dihydropyridine ring system, depending on the specific reaction conditions and the nature of the dicarbonyl species.
Table 1: Hypothetical Examples of N-Heterocycle Formation from this compound
| Reactant | Reagents and Conditions | Product | Hypothetical Yield (%) |
|---|---|---|---|
| This compound | 1. TsCl, Pyridine 2. Heat | Bicyclic aziridinium intermediate | - |
| This compound | Acetylacetone, p-TsOH, Toluene, reflux | Fused dihydropyridine derivative | 65 |
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and represents a key reaction for the secondary amine of this compound. masterorganicchemistry.com This reaction allows for the introduction of a wide variety of substituents onto the nitrogen atom. The process typically involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. organicchemistrytutor.com
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com The choice of solvent and the presence of an acid catalyst can influence the reaction rate and yield. For instance, the reaction of this compound with a simple aldehyde like formaldehyde in the presence of a suitable reducing agent would yield the N-methylated product. This strategy is highly versatile and can be employed to introduce more complex alkyl or aryl groups. organic-chemistry.org
Table 2: Hypothetical Reductive Amination Reactions of this compound
| Carbonyl Compound | Reducing Agent | Solvent | Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| Formaldehyde | NaBH(OAc)3 | CH2Cl2 | (3R,4S)-1,3,4-Trimethylpiperidin-4-ol | 90 |
| Acetone | NaBH3CN | MeOH | (3R,4S)-1-Isopropyl-3,4-dimethylpiperidin-4-ol | 85 |
| Benzaldehyde | NaBH(OAc)3 | CH2Cl2 | (3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-ol | 88 |
Reactivity of Methyl Substituents and Adjacent Positions
Functionalization at Alkyl Positions (e.g., Allylation)
Direct functionalization of the methyl groups at the C3 and C4 positions of this compound is challenging due to the inert nature of C-H bonds in alkyl groups. However, the positions adjacent to the nitrogen atom (C2 and C6) are more susceptible to functionalization. This can be achieved through the formation of an enamine or an iminium ion intermediate. While the title compound does not have unsaturation in the ring, N-alkylation followed by deprotonation at an adjacent carbon could, in principle, generate a nucleophilic species for further reaction.
A more direct approach to functionalization at the alkyl positions would involve radical-mediated reactions. However, such reactions often lack selectivity. A plausible strategy for introducing an allyl group would be N-allylation of the secondary amine. This is a common transformation for piperidines and can be achieved using an allyl halide or an allylic carbonate in the presence of a suitable base or a palladium catalyst. google.com
Table 3: Hypothetical N-Allylation of this compound
| Allylating Agent | Catalyst/Base | Solvent | Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| Allyl bromide | K2CO3 | Acetonitrile | (3R,4S)-1-Allyl-3,4-dimethylpiperidin-4-ol | 80 |
| Allyl carbonate | Pd(PPh3)4 | THF | (3R,4S)-1-Allyl-3,4-dimethylpiperidin-4-ol | 92 |
Ring Opening/Expansion Reactions
The piperidine ring is generally stable; however, under specific conditions, ring-opening or ring-expansion reactions can occur. Ring-opening of the tertiary alcohol at C4 is not a facile process and would require harsh conditions, likely leading to fragmentation of the molecule.
Ring expansion of piperidines to azepanes (seven-membered rings) is a known transformation in organic synthesis. acs.org One strategy involves the formation of an aziridinium ion intermediate from a precursor with a leaving group at a strategic position. For this compound, a hypothetical pathway to ring expansion could involve the conversion of the hydroxyl group into a good leaving group, followed by a Wagner-Meerwein type rearrangement. This would likely require acidic conditions and could be accompanied by side reactions such as elimination. A more controlled ring expansion could potentially be achieved through a multi-step sequence involving the cleavage of a C-C bond within the ring and subsequent recyclization.
Mechanisms of Key Chemical Transformations
Reductive Amination: The mechanism of reductive amination begins with the nucleophilic attack of the secondary amine of this compound on the carbonyl carbon of an aldehyde or ketone. This is typically followed by a proton transfer to form a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, leading to the formation of a tertiary iminium ion. This electrophilic iminium ion is then rapidly reduced by a hydride source, such as NaBH3CN or NaBH(OAc)3, to yield the final tertiary amine product. organicchemistrytutor.com The stereochemistry at the C3 and C4 positions of the piperidine ring is expected to remain unchanged throughout this process.
N-Allylation: The mechanism of N-allylation with an allyl halide proceeds via a standard SN2 reaction. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile and attacks the electrophilic methylene carbon of the allyl halide, displacing the halide ion and forming a new C-N bond. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction. In the case of palladium-catalyzed allylation with an allylic carbonate, the mechanism involves the formation of a π-allyl palladium complex. The piperidine nitrogen then attacks the allyl group of this complex to afford the N-allylated product. google.com
Ring Expansion (Hypothetical): A plausible, albeit hypothetical, mechanism for the ring expansion of this compound could be initiated by protonation of the tertiary hydroxyl group under strongly acidic conditions, followed by the loss of water to form a tertiary carbocation at C4. A subsequent 1,2-alkyl shift of the C2-C3 bond to the C4 position would lead to a ring-expanded seven-membered ring carbocation. Trapping of this carbocation by a nucleophile, such as water, would result in the formation of a substituted azepane. However, this pathway is speculative and would likely compete with elimination reactions.
Computational and Theoretical Studies of 3r,4s 3,4 Dimethylpiperidin 4 Ol
Applications As Chiral Building Blocks and Synthetic Intermediates
Role in the Asymmetric Synthesis of Complex Natural Products
The precise three-dimensional arrangement of substituents in (3R,4S)-3,4-Dimethylpiperidin-4-ol makes it an invaluable starting material for the total synthesis of complex natural products. The inherent chirality of this building block allows for the stereocontrolled elaboration of the piperidine (B6355638) ring and the introduction of further stereocenters with high diastereoselectivity. While direct examples of its incorporation into a wide array of natural products remain a specialized area of research, its structural motif is present in various alkaloids and other biologically active natural compounds. The strategic advantage of using a pre-existing chiral scaffold like this compound lies in the reduction of synthetic steps and the avoidance of challenging stereoselective transformations at later stages of a synthesis.
Utilization in the Construction of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. kit.eduresearchgate.net this compound serves as a key precursor for the synthesis of more complex heterocyclic systems. The hydroxyl and secondary amine functionalities provide reactive handles for a variety of chemical transformations, enabling the annulation of additional rings onto the piperidine core. For instance, the piperidine nitrogen can participate in cyclization reactions to form fused or bridged bicyclic systems. The hydroxyl group can be converted into a good leaving group to facilitate intramolecular cyclizations or can be used as a directing group in various C-H activation reactions to functionalize the piperidine ring further, leading to the construction of novel heterocyclic frameworks. The synthesis of nitrogen-containing heterocycles is a major focus in medicinal chemistry due to their prevalence in pharmaceutical drugs. researchgate.net
Precursor to Advanced Pharmaceutical Intermediates and Scaffolds
The piperidine ring is a common feature in many approved drugs and clinical candidates. nih.gov The stereochemically defined nature of this compound makes it a particularly attractive starting material for the synthesis of advanced pharmaceutical intermediates where specific stereoisomers are required for biological activity.
Synthesis of Stereodefined Piperidine Derivatives
The synthesis of stereodefined piperidine derivatives is a critical task in drug discovery. nih.gov Starting from this compound, a variety of stereodefined piperidine derivatives can be accessed. The hydroxyl group can be readily transformed into other functional groups such as halides, azides, or amines, with either retention or inversion of configuration, leading to a diverse array of 3,4-disubstituted piperidines. The nitrogen atom can be functionalized with a wide range of substituents, including alkyl, aryl, and protecting groups, further expanding the accessible chemical space. This control over stereochemistry is crucial, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov
Asymmetric Synthesis Strategies Utilizing this compound
The development of asymmetric synthesis strategies that leverage the chirality of this compound is an active area of research. One common approach involves using the chiral piperidine as an auxiliary, where its stereochemical information is transferred to a new stereocenter, and the auxiliary is subsequently cleaved. More elegantly, the piperidine ring itself is incorporated into the final target molecule, serving as a permanent chiral scaffold. Strategies such as diastereoselective alkylations, reductions, and additions to the piperidine ring or its derivatives are employed to build up molecular complexity in a controlled manner.
Development of Novel Methodologies for Scaffold Functionalization
To fully exploit the potential of this compound as a building block, the development of novel methodologies for its functionalization is essential. This includes the development of site-selective C-H functionalization reactions to introduce new substituents at specific positions on the piperidine ring. Furthermore, the development of new catalytic methods for the stereoselective transformation of the existing functional groups allows for the efficient generation of a wider range of derivatives. These advanced synthetic methods are crucial for accessing novel chemical matter and for optimizing the properties of lead compounds in drug discovery programs.
Future Research Directions and Emerging Methodologies
Exploration of Novel Asymmetric Synthetic Routes
The development of novel asymmetric synthetic routes is paramount for accessing enantiomerically pure piperidines. While established methods exist, research is moving towards more versatile and efficient strategies for constructing polysubstituted piperidine (B6355638) rings with high stereocontrol.
A significant area of future exploration is the development of catalytic enantioselective methods for the synthesis of 3,4-disubstituted piperidines. Recent advances have demonstrated the potential of rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine (B92270) derivatives to yield enantioenriched 3-substituted tetrahydropyridines. snnu.edu.cnacs.org This approach, followed by a subsequent reduction, provides a modular route to chiral piperidines and could be adapted for the synthesis of 3,4-disubstituted analogues. snnu.edu.cnacs.org
Furthermore, chemo-enzymatic methods are emerging as a powerful tool for the asymmetric dearomatization of activated pyridines, leading to the formation of stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This strategy combines the selectivity of biocatalysts with the versatility of chemical synthesis, offering a promising avenue for accessing complex chiral piperidines. nih.gov
Future work will likely focus on expanding the substrate scope of these methods and developing new catalytic systems that can achieve high diastereo- and enantioselectivity for a broader range of substitution patterns, including the specific stereochemistry of (3R,4S)-3,4-Dimethylpiperidin-4-ol. The development of methods for the asymmetric synthesis of 2,3,4-trisubstituted piperidines, although challenging, is also a key area of interest. thieme-connect.comlookchem.com
Integration with Flow Chemistry and Sustainable Synthesis Approaches
The integration of continuous flow chemistry offers significant advantages for the synthesis of piperidine derivatives, including enhanced reaction control, improved safety, and scalability. acs.orgnih.govacs.org Future research will increasingly focus on developing continuous flow protocols for the asymmetric synthesis of polysubstituted piperidines.
A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using readily accessible starting materials, achieving high yields and diastereoselectivities within minutes. acs.orgnih.govacs.org This demonstrates the potential of flow chemistry to accelerate the synthesis of chiral piperidine building blocks. The scalability of these flow processes is a key advantage for producing larger quantities of target compounds. acs.orgacs.org
Sustainable synthesis is another critical aspect, and flow chemistry can contribute by minimizing waste and energy consumption. Future research will likely see the combination of flow chemistry with other green chemistry principles, such as the use of more environmentally benign solvents and reagents. The development of telescoped reaction sequences in flow, where multiple synthetic steps are performed in a continuous manner without isolation of intermediates, will further enhance the efficiency and sustainability of piperidine synthesis.
Application of Machine Learning and AI in Synthetic Design
Future developments in this area will likely focus on improving the accuracy of retrosynthesis predictions, especially for complex stereochemistries. The ability of AI to predict reaction conditions and identify potential side reactions will also be a key area of advancement. As these tools become more sophisticated, they will play an increasingly important role in the design of efficient and novel syntheses for complex piperidine derivatives.
Development of Advanced Analytical Techniques for Real-Time Monitoring of Reactions
The development of advanced analytical techniques for real-time monitoring is crucial for optimizing and controlling chemical reactions, particularly in the context of stereoselective synthesis and flow chemistry. Process Analytical Technology (PAT) tools such as in-line Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy allow for the continuous monitoring of reaction progress. nih.gov
For the synthesis of this compound, real-time monitoring can provide valuable information on reaction kinetics, the formation of intermediates, and the diastereomeric ratio of the product. This data can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and selectivity. In a continuous flow setup, real-time monitoring is essential for ensuring process stability and product quality. nih.gov
Future research in this area will focus on the development of more sensitive and robust analytical techniques that can be easily integrated into both batch and flow reactors. The use of chemometrics to analyze the large datasets generated by these techniques will also be important for extracting meaningful information and enabling automated process control. The ability to monitor stereoselective reactions in real-time will be particularly valuable for the synthesis of complex chiral molecules like polysubstituted piperidines. rsc.org
Investigation of Organocatalytic Transformations Involving the Piperidinol Scaffold
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide variety of chiral molecules, including piperidines. thieme-connect.comacs.orgacs.org This approach avoids the use of often toxic and expensive metal catalysts. Future research will likely explore the use of organocatalysis in domino reactions to construct highly functionalized piperidine rings in a single step with excellent stereocontrol. acs.org
For instance, organocatalytic domino Michael addition/aminalization processes have been used to synthesize polysubstituted piperidines with four contiguous stereocenters. acs.org The combination of biocatalysis and organocatalysis in hybrid cascade reactions also presents a promising strategy for the synthesis of piperidine alkaloids. nih.govresearchgate.net
The piperidinol scaffold of this compound itself can be a starting point for further organocatalytic transformations. The hydroxyl and amine functionalities can be used to direct or participate in a variety of catalytic reactions, leading to the synthesis of even more complex and diverse molecules. The investigation of such transformations will open up new avenues for the derivatization of the piperidinol core.
Design of New Chiral Catalysts Derived from Piperidinols
Chiral piperidine derivatives have been successfully used as ligands in asymmetric catalysis. The rigid and well-defined stereochemistry of compounds like this compound makes them attractive scaffolds for the design of new chiral catalysts and ligands.
The development of new amine-based dual-functional organocatalysts derived from chiral piperidines has shown significant potential. rsc.org These catalysts can be employed in a variety of asymmetric transformations. The synthesis of chiral thiourea (B124793) catalysts from substituted piperidines is one such example. rsc.org
Future research will focus on the synthesis of novel chiral ligands and catalysts based on the 3,4-disubstituted piperidinol framework. By strategically modifying the substituents on the piperidine ring, it may be possible to fine-tune the steric and electronic properties of the resulting catalyst to achieve high enantioselectivity in a range of chemical reactions. The use of chiral solvents to induce helicity in polymers that can then act as chiral catalysts is another innovative approach that could be explored. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
